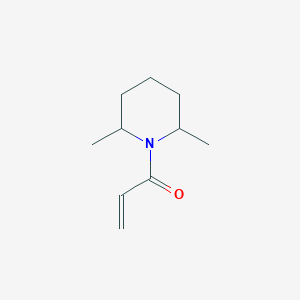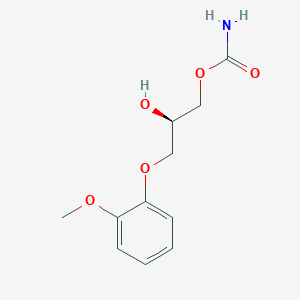
(R)-Methocarbamol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methocarbamol is a chiral compound used primarily as a muscle relaxant. It is the R-enantiomer of methocarbamol, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. This compound is commonly prescribed to alleviate muscle spasms and discomfort associated with acute musculoskeletal conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methocarbamol typically involves the reaction of guaiacol with phosgene to form the intermediate, 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate. This intermediate is then subjected to chiral resolution to obtain the desired R-enantiomer. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-Methocarbamol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production of the R-enantiomer while minimizing the formation of by-products.
化学反应分析
Types of Reactions
®-Methocarbamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of methocarbamol, such as its quinone and alcohol forms, depending on the specific reaction conditions and reagents used.
科学研究应用
®-Methocarbamol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study chiral resolution and enantiomeric purity.
Biology: Researchers use it to investigate its effects on muscle cells and neuromuscular junctions.
Medicine: It is studied for its potential therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of muscle relaxant medications and as a reference standard in quality control processes.
作用机制
®-Methocarbamol exerts its muscle relaxant effects by acting on the central nervous system. It inhibits the transmission of nerve impulses in the spinal cord and brain, leading to a reduction in muscle spasms. The exact molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) receptors and inhibition of synaptic transmission.
相似化合物的比较
Similar Compounds
Methocarbamol (racemic mixture): Contains both R- and S-enantiomers.
Carisoprodol: Another muscle relaxant with a similar mechanism of action.
Cyclobenzaprine: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness
®-Methocarbamol is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This enantiomer-specific activity can lead to variations in efficacy and side effect profiles, making ®-Methocarbamol a valuable compound for targeted therapeutic applications.
属性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m1/s1 |
InChI 键 |
GNXFOGHNGIVQEH-MRVPVSSYSA-N |
手性 SMILES |
COC1=CC=CC=C1OC[C@H](COC(=O)N)O |
规范 SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


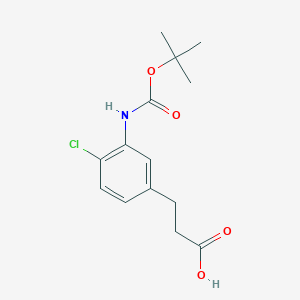
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
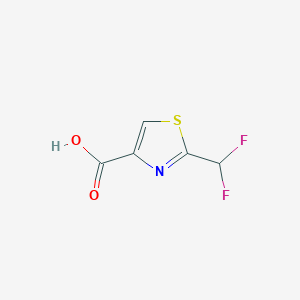
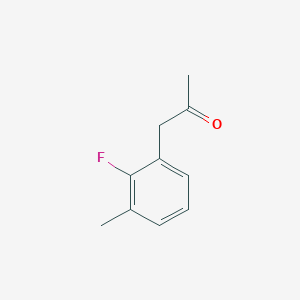
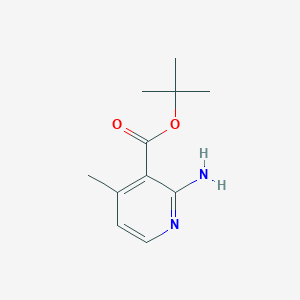
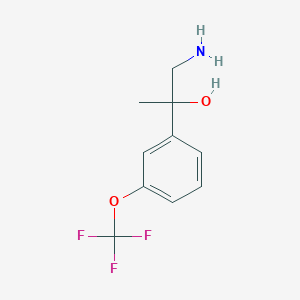

![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
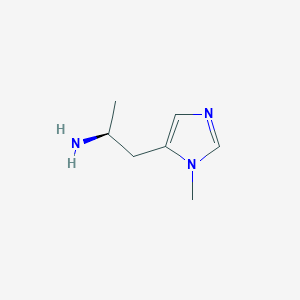
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
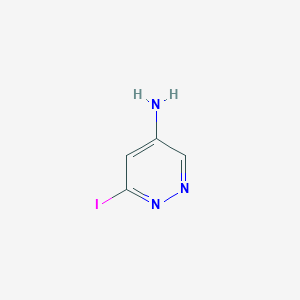
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
